Cas no 96-54-8 (N-Methylpyrrole)

N-Methylpyrrole structure
N-Methylpyrrole structure
N-Methylpyrrole
96-54-8
C5H7N
81.1157810688019
MFCD00005345
34864
7304

N-Methylpyrrole Properties

Names and Identifiers

    • 1-Methyl-1H-pyrrole
    • 1-Methylpyrrole
    • N-Methyl pyrrole
    • N-Methylpyrrole
    • 1-Methyl-1H-pyrrole (ACI)
    • Pyrrole, 1-methyl- (8CI)
    • NSC 65440
    • 1-Methylpyrrole,99%
    • +Expand
    • MFCD00005345
    • OXHNLMTVIGZXSG-UHFFFAOYSA-N
    • 1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3
    • C1=CN(C)C=C1
    • 104181

Computed Properties

  • 81.05780
  • 0
  • 1
  • 0
  • 81.058
  • 6
  • 37.2
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 4.9A^2

Experimental Properties

  • 1.02510
  • 4.93000
  • n20/D 1.488-1.490
  • Soluble in organic solvents such as alcohol and so on, but insoluble in water.
  • 112-113 °C(lit.)
  • −57 °C (lit.)
  • 15 mmHg ( 20.2 °C)
  • Fahrenheit: 60.8 ° f
    Celsius: 16 ° c
  • 3291
  • 13g/l
  • Fluids.
  • 10.4 (10g/l, H2O, 10℃)
  • Not determined
  • Sensitive to light
  • 0.914 g/mL at 25 °C(lit.)

N-Methylpyrrole Security Information

  • GHS02 GHS02 GHS07 GHS07
  • UX9640000
  • 3
  • 3
  • S16-S26-S36-S37-S25-S23
  • II
  • R11; R22; R37/38
  • F F Xn Xn
  • UN 1993 3/PG 2
  • H225,H315,H319,H335
  • P210,P261,P305+P351+P338
  • dangerous
  • Sealed in dry,Room Temperature(BD59665)
  • II
  • 11-36/37/38
  • Danger
  • Yes
  • 1.4-8.5%(V)
  • 3

N-Methylpyrrole Customs Data

  • 29339990
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Methylpyrrole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003TMI-1g
1-Methyl-1H-pyrrole
96-54-8 98%
1g
$4.00 2024-04-19
A2B Chem LLC
AB77562-1g
N-methylpyrrole
96-54-8 98%
1g
$4.00 2024-07-18
Aaron
AR003TUU-1g
1-Methyl-1H-pyrrole
96-54-8 98%
1g
$3.00 2024-07-18
abcr
AB132546-25 ml
N-Methylpyrrole, 99%; .
96-54-8 99%
25 ml
€43.60 2023-09-18
Apollo Scientific
OR5110-100g
1-Methyl-1H-pyrrole
96-54-8 98%
100g
£44.00 2023-09-02
Chemenu
CM121297-500g
N-Methylpyrrole
96-54-8 95%+
500g
$174 2021-08-06
Enamine
EN300-17950-0.05g
1-methyl-1H-pyrrole
96-54-8 96%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
D505410-25g
1-Methyl-1H-pyrrole
96-54-8 97%
25g
$200 2022-10-17
Fluorochem
044896-100g
N-Methylpyrrole
96-54-8 99%
100g
£20.00 2022-03-01
Life Chemicals
F0001-2301-0.25g
N-Methylpyrrole
96-54-8 95%+
0.25g
$18.0 2023-09-07

N-Methylpyrrole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  20 min, 70 °C
Reference
N-methylimidazole
Tindall, Craig; Ladd, Carolyn L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-13

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Alumina ,  Mercuric chloride Catalysts: Palladium
Reference
Aromatizing saturated nitrogen-containing heterocyclics
, Federal Republic of Germany, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  5 h, 40 °C
Reference
Antiinflammatory COX/LOX inhibitor and its preparation method and application
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  rt; 4 h, 90 °C
Reference
Alkylation method of nitrogen-containing hydrogen compound and its application
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: N′′′-(1,1-Dimethylethyl)-N,N,N′,N′,N′′,N′′-hexamethylphosphorimidic triamide Solvents: Tetrahydrofuran ;  22.5 h, 393 K
Reference
The reaction of pyrrole with dimethyl carbonate under phosphazene catalysis: N-methoxycarbonylation vs N-methylation
Quaranta, Eugenio; Carafa, Marianna; Trani, Francesca, Applied Catalysis, 2009, 91(1-2), 380-388

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium superoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  1 h
1.2 1 h
Reference
Potassium superoxide
Johnson, Roy A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-8

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium superoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran
1.2 -
Reference
Ultrasound promoted N-alkylation of pyrrole using potassium superoxide as base in crown ether
Yim, Eui Soon; Park, Moon Kyeu; Han, Byung Hee, Ultrasonics Sonochemistry, 1997, 4(2), 95-98

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide
Reference
Selective alkylation of pyrrole by phase transfer catalysis in the absence of solvent
Diez-Barra, E.; de la Hoz, A.; Loupy, A.; Sanchez-Migallon, A., Journal of Heterocyclic Chemistry, 1994, 31(6), 1715-17

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide
Reference
Phase transfer catalysis without solvent. Use of alkyl iodides
Diez-Barra, E.; De la Hoz, A.; Sanchez-Migallon, A.; Sanchez-Verdu, P.; Bram, G.; et al, Synthetic Communications, 1989, 19(1-2), 293-6

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  -5 °C; rt → 45 °C; 14 h, 45 °C
Reference
Method for synthesizing N-methylpyrrole using succinaldehyde
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: 2839377-58-9 ;  18 h, rt
Reference
Solvent/metal-free benzimidazolium-based carboxyl-functionalized porphyrin photocatalysts for the room-temperature alkylation of amines under the irradiation of visible light
Raut, Subodh Uttamrao; Balinge, Kamlesh Rudreshwar; Deshmukh, Shubham Avinash; Barange, Shital Haribhau; Mataghare, Bhairav Chandroday; et al, Catalysis Science & Technology, 2022, 12(19), 5917-5931

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 1H-Pyrrole-2-carboxylic acid, 1-methyl-, methyl ester Solvents: Dichloromethane ;  rt
1.2 3 h, rt → reflux
Reference
Preparation of catalysts for production of N-alkylpyrrole derivatives
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: 3,3-Dimethyl-1-butene ,  Sodium tert-butoxide Catalysts: (SP-5-54)-[2-[[Bis(1-methylethyl)phosphino-κP]oxy]-6-[[bis(1-methylethyl)phosphi… Solvents: p-Xylene ;  12 h, 150 °C
Reference
Selective Catalytic Transfer Dehydrogenation of Alkanes and Heterocycles by an Iridium Pincer Complex
Yao, Wubing; Zhang, Yuxuan; Jia, Xiangqing; Huang, Zheng, Angewandte Chemie, 2014, 53(5), 1390-1394

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  2 h, 40 °C
Reference
Synthesis of N-substituted pyrrole in ionic liquid
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  2 h, 40 °C
Reference
Organic reactions in ionic liquids. A simple and highly regioselective N-substitution of pyrrole
Le, Zhang-Gao; Chen, Zhen-Chu; Hu, Yi; Zheng, Qin-Guo, Synthesis, 2004, (12), 1951-1954

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Alumina ,  Platinum
Reference
Platinum on alumina
King, Anthony O.; Shinkai, Ichiro, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: N-Methyl-2-pyrrolidone Catalysts: Silver acetate ,  Potassium carbonate ;  16 h, 120 °C
Reference
Comparative Study of Copper- and Silver-Catalyzed Protodecarboxylations of Carboxylic Acids
Goossen, Lukas J.; Rodriguez, Nuria; Linder, Christophe; Lange, Paul P.; Fromm, Andreas, ChemCatChem, 2010, 2(4), 430-442

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  4 h, 90 °C
Reference
N-alkylation of N-H compounds in N, N-dimethylformamide dialkyl acetal
Zhao, Hui; Zhu, Xiaoyun; Hu, Xiaoxia; Liu, Yan-ge; Tang, Chunlei; et al, Youji Huaxue, 2019, 39(2), 434-442

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Acetic anhydride
Reference
Synthesis of N-alkylpyrroles
Kreher, R.; Pawelczyk, H., Angewandte Chemie, 1964, 76(12),

Synthetic Circuit 20

Reaction Conditions
Reference
Preparation of stachydrinol and N-methylprolinol salts from piperidine. I
Lukes, Rudolf; Cervinka, Otakar, Chemicke Listy pro Vedu a Prumysl, 1953, 47, 392-8

N-Methylpyrrole Raw materials

N-Methylpyrrole Preparation Products

N-Methylpyrrole Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:96-54-8)
SFD1830
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:03

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